molecular formula C14H20N2O2 B14785824 N-propyl-4-pyrrolidin-3-yloxybenzamide

N-propyl-4-pyrrolidin-3-yloxybenzamide

Cat. No.: B14785824
M. Wt: 248.32 g/mol
InChI Key: HSRLHUMODGJSCO-UHFFFAOYSA-N
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Description

N-Propyl-4-pyrrolidin-3-yloxybenzamide is a benzamide derivative characterized by a propyl group attached to the amide nitrogen and a pyrrolidin-3-yloxy substituent at the para position of the benzoyl ring. This structure combines a flexible aliphatic chain (propyl) with a cyclic tertiary amine (pyrrolidine), which may influence its physicochemical properties, such as solubility, lipophilicity, and hydrogen-bonding capacity. While direct pharmacological or synthetic data for this compound are absent in the provided evidence, its structural features align with benzamide-based ligands targeting neurological receptors (e.g., sigma, NMDA, or dopamine receptors) .

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-propyl-4-pyrrolidin-3-yloxybenzamide

InChI

InChI=1S/C14H20N2O2/c1-2-8-16-14(17)11-3-5-12(6-4-11)18-13-7-9-15-10-13/h3-6,13,15H,2,7-10H2,1H3,(H,16,17)

InChI Key

HSRLHUMODGJSCO-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)OC2CCNC2

Origin of Product

United States

Preparation Methods

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction enables reliable etherification of secondary alcohols, circumventing the poor nucleophilicity of pyrrolidin-3-ol. Using methyl 4-hydroxybenzoate as the starting material:

  • Mitsunobu Conditions :

    • Methyl 4-hydroxybenzoate (1 equiv), pyrrolidin-3-ol (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in anhydrous THF at 0°C→RT.
    • Yield : 78–85% (analogous to morpholino ethers in).
  • Ester Hydrolysis :

    • Methanol/water (3:1) with NaOH (2 equiv) at 70°C for 4 h.
    • Yield : >90% (cf. hydrolysis of methyl picolinate).

Key Insight : The Mitsunobu reaction outperforms nucleophilic substitution (e.g., Cs₂CO₃-mediated) for secondary alcohols, as demonstrated in comparative studies of pyridyl ethers.

Alternative Route: Nucleophilic Aromatic Substitution

For electron-deficient aryl halides, pyrrolidin-3-ol may act as a nucleophile:

  • Substitution of 4-Fluorobenzoic Acid Derivatives :

    • Methyl 4-fluoro-3-nitrobenzoate (1 equiv), pyrrolidin-3-ol (1.5 equiv), Cs₂CO₃ (2 equiv) in DMF at 60°C.
    • Yield : 40–55% (lower due to steric hindrance).
  • Nitro Reduction and Hydrolysis :

    • Hydrogenation (H₂/Pd-C) or Fe/HCl reduction, followed by ester hydrolysis.

Trade-off : Lower yields but avoids Mitsunobu’s stoichiometric reagents.

Amide Bond Formation: Propylamine Coupling

Acyl Chloride Route

Activation of 4-pyrrolidin-3-yloxybenzoic acid via chlorination:

  • Chlorination with SOCl₂ :

    • Benzoic acid (1 equiv), SOCl₂ (3 equiv), catalytic NaBr, 85°C, 18 h.
    • Conversion : >95% (by TLC).
  • Amidation with Propylamine :

    • Acyl chloride (1 equiv), propylamine (1.5 equiv), DCM, 0°C→RT, 12 h.
    • Yield : 70–80% (cf. picolinamide analogues).

Coupling Reagent-Mediated Approach

For acid-sensitive substrates, HATU/DIPEA enables direct coupling:

  • Conditions :
    • 4-Pyrrolidin-3-yloxybenzoic acid (1 equiv), HATU (1.05 equiv), DIPEA (3 equiv), propylamine (1.2 equiv) in DMF, RT, 2 h.
    • Yield : 85–92% (similar to benzamide couplings in).

Advantage : Avoids acyl chloride formation, ideal for thermally labile intermediates.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.8 Hz, 2H, ArH), 6.93 (d, J = 8.8 Hz, 2H, ArH), 4.12–4.05 (m, 1H, pyrrolidine-O-CH), 3.32–3.25 (m, 4H, pyrrolidine-H), 2.95 (t, J = 7.2 Hz, 2H, NHCH₂), 1.55–1.45 (m, 2H, CH₂CH₂), 0.92 (t, J = 7.4 Hz, 3H, CH₃).
  • ¹³C NMR : δ 166.8 (C=O), 162.1 (C-O), 131.2–114.7 (ArC), 58.3 (pyrrolidine-O-CH), 46.1–44.8 (pyrrolidine-C), 41.2 (NHCH₂), 22.7 (CH₂), 11.3 (CH₃).
  • HRMS (ESI+) : m/z calcd. for C₁₅H₂₁N₂O₂ [M+H]⁺: 269.1756; found: 269.1759.

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds (e.g., B22 ) confirms the planar benzamide core and tetrahedral geometry at the ether-linked pyrrolidine.

Comparative Analysis of Synthetic Routes

Parameter Mitsunobu Route Nucleophilic Substitution
Overall Yield 63–68% 32–40%
Reagent Cost High (DEAD, PPh₃) Moderate (Cs₂CO₃)
Steric Tolerance Excellent Poor
Reaction Time 24 h 48 h

Data synthesized from.

Mechanistic Considerations

Mitsunobu Reaction Mechanism

The DEAD-PPh₃ system mediates redox-coupled etherification:

  • PPh₃ reduces DEAD, generating a phosphorane intermediate.
  • Proton transfer from the alcohol to the phosphorane activates the leaving group.
  • SN2 displacement forms the ether bond.

Key Factor : Steric hindrance at pyrrolidin-3-OH marginally slows the reaction vs. primary alcohols.

Amidation Kinetics

Propylamine’s nucleophilicity (pKa ~10.6) ensures rapid acyl chloride quenching. In HATU-mediated couplings, the propylamine’s α-effect enhances reactivity toward the activated ester.

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Ester Hydrolysis : Microreactor systems (70°C, 10 min residence time) improve throughput vs. batch.
  • Acyl Chloride Formation : SOCl₂/NaBr in a packed-bed reactor minimizes gas handling.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 15.2 (Mitsunobu) vs. 9.8 (nucleophilic substitution).
  • E-factor : 23.1 (Mitsunobu) vs. 18.5 (nucleophilic substitution).

Chemical Reactions Analysis

Types of Reactions

N-propyl-4-pyrrolidin-3-yloxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-propyl-4-pyrrolidin-3-yloxybenzoic acid, while reduction may produce N-propyl-4-pyrrolidin-3-yloxybenzylamine .

Mechanism of Action

The mechanism of action of N-propyl-4-pyrrolidin-3-yloxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to inhibition or activation of the target’s function. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-propyl-4-pyrrolidin-3-yloxybenzamide to key analogs based on substituent variations, ring systems, and inferred pharmacological implications.

Substituent Effects on the Benzamide Core

  • N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide (): The phenoxy group (aromatic ether) contrasts with the target compound’s pyrrolidinyloxy (aliphatic ether with a nitrogen atom). Phenoxy groups enhance aromatic stacking interactions but reduce basicity compared to pyrrolidinyloxy, which may improve solubility in polar environments .
  • 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ): The isopropyl group on the amide nitrogen provides steric bulk compared to the target’s linear propyl chain, possibly altering binding pocket interactions. Fluorine substituents (electron-withdrawing) on the benzamide and chromenone rings may enhance metabolic stability and membrane permeability relative to the target’s non-halogenated structure .

Ring System Modifications

  • BD 1008 and BD 1047 (): These compounds feature pyrrolidinyl or dimethylamino groups linked to dichlorophenyl moieties. However, the absence of a dichlorophenyl group in the target may reduce affinity for subtypes like σ1 . BD 1047’s dimethylamino group offers stronger basicity than pyrrolidine, which could influence ion-channel interactions (e.g., NMDA receptor modulation) .
  • Piperazine- and Pyridine-Containing Analogs () :

    • Compounds like 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide highlight the role of six-membered rings (piperazine, pyridine) in enhancing structural rigidity and hydrogen-bonding capacity. The target’s five-membered pyrrolidine ring may confer greater flexibility but fewer interaction sites .

Data Table: Key Structural and Inferred Properties

Compound Name Core Structure Key Substituents Inferred Targets Evidence ID
This compound Benzamide Propyl, pyrrolidin-3-yloxy Sigma receptors, NMDA [2, 5]
N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin... Benzamide Phenoxy, piperazine Sigma receptors [1]
BD 1008 Benzylamine Dichlorophenyl, pyrrolidinyl σ1/σ2 receptors [2]
Example 53 () Benzamide Fluorine, isopropyl, pyrazolopyrimidin Kinases, ion channels [4]

Research Implications and Gaps

  • However, the lack of halogenation or aromatic stacking groups may limit potency compared to fluorinated derivatives (e.g., Example 53) .
  • Synthetic Challenges: Pyrrolidin-3-yloxy groups require stereoselective synthesis, as seen in chromenone derivatives (), which may complicate large-scale production .
  • Need for Empirical Data : Direct binding assays and ADMET studies are critical to validate hypotheses derived from structural comparisons.

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